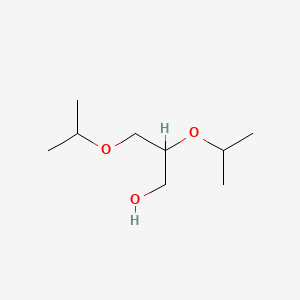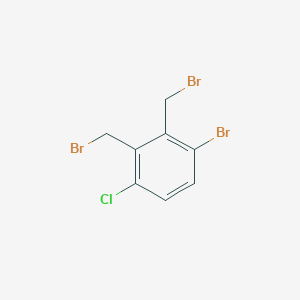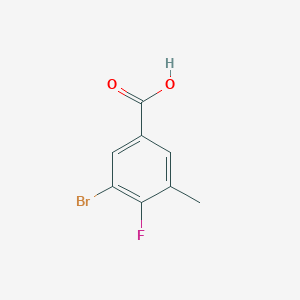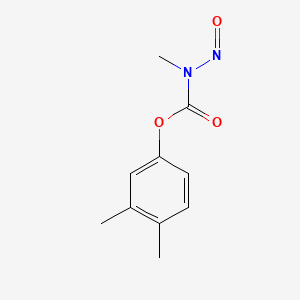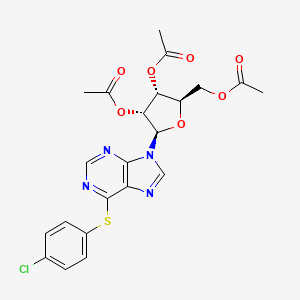
Isooctadecyl stearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isooctadecyl stearate is synthesized through an esterification reaction between isooctadecyl alcohol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors equipped with distillation columns to continuously remove water and other by-products. The reaction mixture is heated to temperatures ranging from 150°C to 200°C, and the process may take several hours to ensure complete conversion of the reactants. The final product is then purified through distillation or crystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Isooctadecyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isooctadecyl alcohol and stearic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Isooctadecyl alcohol and stearic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Applications De Recherche Scientifique
Isooctadecyl stearate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Medicine: Investigated for its potential use in topical formulations for skin protection and moisturization.
Industry: Widely used in the cosmetic and personal care industry as an emollient in products such as moisturizers, lipsticks, and foundations.
Mécanisme D'action
Isooctadecyl stearate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a thin, non-greasy film that helps to retain moisture and improve skin hydration. The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth and soft feel . Additionally, its hydrophobic nature allows it to encapsulate and deliver hydrophobic drugs effectively .
Comparaison Avec Des Composés Similaires
Isooctadecyl stearate can be compared with other similar compounds such as isostearyl isostearate and ethylhexyl stearate. These compounds share similar emollient properties but differ in their chemical structure and specific applications:
Isostearyl isostearate: Derived from isostearyl alcohol and isostearic acid.
Ethylhexyl stearate: Derived from ethylhexyl alcohol and stearic acid.
This compound is unique in its ability to provide a luxurious and smooth feel to the skin, making it a preferred choice in high-end cosmetic formulations .
Propriétés
Numéro CAS |
60350-70-1 |
|---|---|
Formule moléculaire |
C36H72O2 |
Poids moléculaire |
537.0 g/mol |
Nom IUPAC |
16-methylheptadecyl octadecanoate |
InChI |
InChI=1S/C36H72O2/c1-4-5-6-7-8-9-10-11-12-15-18-21-24-27-30-33-36(37)38-34-31-28-25-22-19-16-13-14-17-20-23-26-29-32-35(2)3/h35H,4-34H2,1-3H3 |
Clé InChI |
PYJQLUORHGLSGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


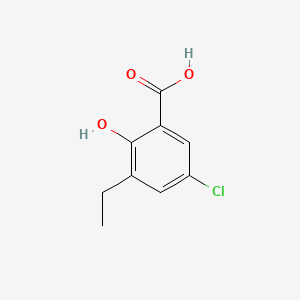
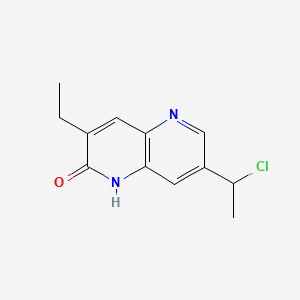
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
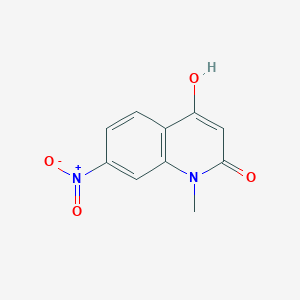
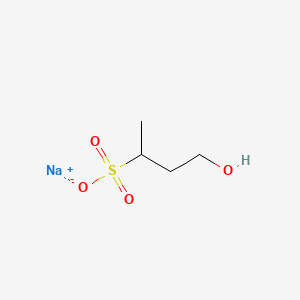
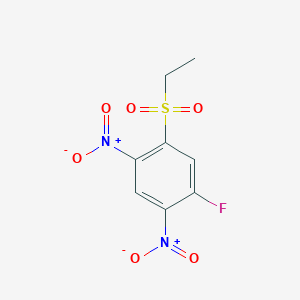
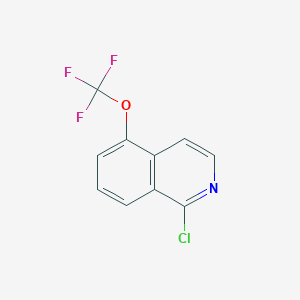
![1-Piperazinecarboxylic acid, 4-[[(4-chlorophenyl)amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B13940130.png)
